molecular formula C20H20O7 B13140778 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione CAS No. 94683-72-4

1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione

Cat. No.: B13140778
CAS No.: 94683-72-4
M. Wt: 372.4 g/mol
InChI Key: NRXJDKFFCIMSHF-UHFFFAOYSA-N
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Description

1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione is a chemical compound with the molecular formula C20H20O7. It is a derivative of anthracene, characterized by the presence of five methoxy groups and one methyl group attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene-9,10-dione with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate methoxy derivatives, which are then further methylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with different functional groups .

Scientific Research Applications

1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

94683-72-4

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

1,2,3,5,8-pentamethoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C20H20O7/c1-9-7-11(23-2)14-15(18(9)25-4)16(21)10-8-12(24-3)19(26-5)20(27-6)13(10)17(14)22/h7-8H,1-6H3

InChI Key

NRXJDKFFCIMSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)OC)OC

Origin of Product

United States

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